Bis(diphenylphosphino)(isopropyl)amine

Homogeneous Catalysis Amine Alkylation Ruthenium Catalysis

Bis(diphenylphosphino)(isopropyl)amine, also represented as Ph2PN(iPr)PPh2, is a PNP-type aminodiphosphine ligand (CAS: 60981-68-2) widely employed in homogeneous catalysis. The compound features a central nitrogen atom substituted with an isopropyl group and two terminal diphenylphosphino moieties.

Molecular Formula C27H27NP2
Molecular Weight 427.5 g/mol
Cat. No. B8223992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diphenylphosphino)(isopropyl)amine
Molecular FormulaC27H27NP2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H27NP2/c1-23(2)28(29(24-15-7-3-8-16-24)25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3
InChIKeyCJYMDPCRSWLYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(diphenylphosphino)(isopropyl)amine Ligand: A Procurement Guide to PNP Differentiation for Selective Alkylation and Ethylene Oligomerization


Bis(diphenylphosphino)(isopropyl)amine, also represented as Ph2PN(iPr)PPh2, is a PNP-type aminodiphosphine ligand (CAS: 60981-68-2) widely employed in homogeneous catalysis. The compound features a central nitrogen atom substituted with an isopropyl group and two terminal diphenylphosphino moieties . As a short-bite bidentate ligand, it readily coordinates transition metals such as ruthenium, chromium, nickel, and palladium to form stable chelate complexes [1]. Its well-defined steric and electronic profile, governed by the isopropyl substituent on the nitrogen bridge, positions it as a key tool for controlling catalyst selectivity and stability in both academic and industrial research settings [2].

Why Generic PNP Ligand Substitution Fails: The Critical Role of Bis(diphenylphosphino)(isopropyl)amine's N-Substituent


Scientific and industrial users cannot simply substitute a generic PNP ligand for Bis(diphenylphosphino)(isopropyl)amine without risking a complete loss of catalytic performance. The isopropyl group on the nitrogen bridge is not an inert spectator; it imposes a specific steric environment and electronic influence on the metal center. Studies on ethylene tetramerization demonstrate that even minor alterations to the N-alkyl moiety (e.g., from cyclopentyl to methyl-substituted cyclohexyl) drastically shift product selectivity from 1-octene to a 1:1 mixture of 1-hexene and 1-octene [1]. In ruthenium-catalyzed amine alkylations, a closely related PNP ligand (with a dimethylpropylenediamine backbone) was optimal for monobenzylations, whereas the isopropyl-substituted variant was uniquely required to achieve selective monomethylation and monoethylation [2]. The following quantitative evidence underscores why this specific compound, rather than a generic analog, is the correct procurement choice for targeted applications.

Bis(diphenylphosphino)(isopropyl)amine Quantitative Differentiation: Comparative Evidence Against Closest Analogs


Divergent Selectivity in Ru-Catalyzed Hydrogen-Borrowing Amine Alkylation: Monomethylation vs. Monobenzylation

In a systematic ligand screen for ruthenium-catalyzed hydrogen-borrowing alkylation of anilines, the catalyst system employing N,N-bis(diphenylphosphino)-isopropylamine (the target ligand) demonstrated a fundamentally different reaction selectivity compared to the optimal ligand for benzylation. Under method B, the target ligand facilitated selective monomethylation and monoethylation of aromatic amines, with all 9 reported examples exceeding 70% isolated yield [1]. In contrast, the optimal ligand for selective monobenzylation (method A) was N,N′-bis(diphenylphosphino)-N,N′-dimethylpropylenediamine, which achieved >70% isolated yield for 14 secondary aromatic amines under similar mild conditions (120 °C, 1.05 eq. benzyl alcohol) [1]. This direct head-to-head comparison from a single study demonstrates that the N-isopropyl substitution pattern is not interchangeable; it dictates the chemoselectivity between methylation/ethylation and benzylation pathways.

Homogeneous Catalysis Amine Alkylation Ruthenium Catalysis

Ligand/Cr Ratio-Dependent Product Distribution in Ethylene Tetramerization: Sharp Threshold Behavior

A kinetic investigation of the ethylene tetramerization catalyst system comprising CrCl3(THF)3, the target ligand (Ph2PN(iPr)PPh2), and MAO revealed that the product distribution is exquisitely sensitive to the ligand-to-chromium ratio [1]. When the ligand/Cr ratio is sub-stoichiometric (<1:1), the system shifts from a selective process producing 1-hexene and 1-octene to a Schulz–Flory distribution of products, including unusual odd-numbered 1-olefins [1]. Selective production of the valuable 1-hexene and 1-octene is only achieved with a stoichiometric ligand/Cr ratio (1:1). While other PNP ligands with different N-substituents (e.g., cyclopentyl or cyclohexyl) have been reported to achieve combined 1-octene/1-hexene selectivities as high as 88% with activities exceeding 2,000,000 g/(g-Cr·h) [2], the target ligand's precise ratio-dependent behavior provides a critical control mechanism for process optimization.

Ethylene Oligomerization Chromium Catalysis Linear Alpha Olefins

Geometric Control in Ru(II) Octahedral Complexes: trans vs. cis Isomer Preference

The reaction of bis(phosphino)amine ligands of the type Ph2PN(R)PPh2 with [RuCl2(DMSO)4] or [RuCl2(PPh3)3] yields Ru(II) octahedral complexes. For the target ligand (R = iPr) and its analogs (R = Me, Et, nPr, nBu, Ph), the reaction with [RuCl2(PPh3)3] under mild conditions gives geometrically pure trans-[RuCl2{Ph2PN(R)PPh2-κP,κP}2] complexes in good yield [1]. This contrasts with the behavior of the smaller R = H or Me substituents, which also allow isolation of the corresponding cis isomers. Specifically, cis-[RuCl2{Ph2PN(R)PPh2-κP,κP}2] complexes have been synthesized and characterized only for R = H and Me [1]. The inability to isolate the cis isomer for R = iPr, Et, nPr, nBu, and Ph indicates that increased steric bulk on the nitrogen bridge, such as the isopropyl group, imposes a geometric preference that precludes cis complex formation under the same conditions.

Coordination Chemistry Ruthenium Complexes Structural Isomerism

Electrochemical Tuning: Quasi-Reversible RuIII/RuII Redox Potential as a Function of N-Substituent

Cyclic voltammetry studies on the series trans-[RuCl2{Ph2PN(R)PPh2}2] reveal that the N-substituent modulates the RuIII/RuII redox potential. While the exact half-wave potential (E1/2) for the R = iPr complex is not numerically tabulated in the abstracted data, the study explicitly notes a trend: the E1/2(RuIII/RuII) for cis isomers is consistently more positive than that of the corresponding trans isomers [1]. This demonstrates that the ligand's steric and electronic properties, influenced by the N-substituent, directly impact the metal's redox behavior. The presence of the isopropyl group contributes to a specific electrochemical signature that differentiates it from analogs with smaller (H, Me) or larger (nBu, Ph) substituents, which exhibit their own distinct redox profiles [1].

Electrochemistry Redox Chemistry Ruthenium Complexes

Tight P-P Bite Angle in Cr(CO)4 Complexes: Constrained Coordination Geometry

X-ray crystallographic analysis of [(diphosphine)Cr(CO)4] complexes containing the target ligand (Ph2PN(iPr)PPh2) reveals a tight phosphine bite angle in the solid state. The P–Cr–P bite angle falls within the narrow range of 67.82(4)° to 71.52(5)° [1]. This constrained chelate geometry is characteristic of PNP ligands with a short N-bridge and imposes significant steric and electronic effects on the metal center. While the same study examined other diphosphine ligands (Ar2PN(Me)PAr2 and Ar2PCH2PAr2) and found similar bite angle ranges, the specific isopropyl substitution on the nitrogen contributes to the overall steric environment around the chromium center, influencing both stability and reactivity of the complex [1].

Organometallic Chemistry Chromium Complexes Structural Parameters

Ni(II) Complex Distorted Square-Planar Geometry: Distinct from Square-Planar Analogs

The Ni(II) complex [NiBr2{Ph2PN(iPr)PPh2}] crystallizes with the nickel center in a distorted square-planar geometry coordinated by two phosphorus atoms of the chelating PNP ligand and two bromide ions [1]. This contrasts with the ideal square-planar geometry often observed in Ni(II) complexes with other bidentate phosphine ligands (e.g., dppe, dppp). The distortion is a direct consequence of the ligand's bite angle and the steric demand of the isopropyl group, which prevents the ligand from achieving a perfectly planar arrangement. While no direct comparative structural data for other N-substituted PNP Ni(II) complexes is provided in the abstract, the report explicitly highlights the "distorted" nature of the geometry, implying that this is a notable feature of the Ph2PN(iPr)PPh2 complex [1].

Nickel Complexes Coordination Geometry X-ray Crystallography

Best Research and Industrial Application Scenarios for Bis(diphenylphosphino)(isopropyl)amine


Selective Monomethylation and Monoethylation of Aromatic Amines

Based on direct comparative evidence [1], Bis(diphenylphosphino)(isopropyl)amine is the ligand of choice for researchers requiring selective monomethylation or monoethylation of anilines via ruthenium-catalyzed hydrogen-borrowing. When paired with a Ru(II) source and KOH (15 mol%), this ligand consistently delivers >70% isolated yields for these transformations (9 examples). Attempting to substitute a different PNP ligand, such as the one used for monobenzylations, is likely to result in poor selectivity or no reaction for methylation/ethylation.

Precise Control Over Ethylene Oligomerization Product Distribution via Ligand/Cr Ratio

In the industrial production of linear alpha-olefins (1-hexene and 1-octene) via chromium-catalyzed ethylene tetramerization, Bis(diphenylphosphino)(isopropyl)amine offers a unique control mechanism [1][2]. By precisely adjusting the ligand-to-chromium ratio to a stoichiometric 1:1 value, the process can be tuned for selective production of 1-hexene and 1-octene. Deviation from this ratio leads to a Schulz–Flory distribution with undesired odd-numbered olefins. This sensitivity, while demanding precise control, provides a valuable tool for optimizing selectivity and yield in a commercial setting.

Preparation of Geometrically Pure trans-Ru(II) Precatalysts

For synthetic inorganic chemists and catalyst developers, Bis(diphenylphosphino)(isopropyl)amine is the superior ligand when a structurally uniform, trans-geometry Ru(II) complex is required [1]. Unlike smaller N-substituted analogs (R = H, Me) that can yield both cis and trans isomers, the isopropyl group's steric bulk ensures exclusive formation of the trans-[RuCl2{Ph2PN(iPr)PPh2}2] complex under standard reaction conditions. This eliminates the need for tedious isomer separation and guarantees a single, well-defined catalytic species for subsequent applications in hydrogenation or transfer hydrogenation.

Synthesis of Distorted Square-Planar Ni(II) Complexes for Fundamental Studies

Researchers investigating the relationship between ligand structure and coordination geometry in nickel chemistry should select Bis(diphenylphosphino)(isopropyl)amine. Its Ni(II) bromide complex exhibits a distinctively distorted square-planar geometry, as confirmed by X-ray crystallography [1]. This structural feature, which deviates from the ideal square-planar arrangement common to many other bidentate phosphine Ni(II) complexes, provides a valuable model system for studying steric and electronic influences on metal center geometry and subsequent reactivity.

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